Superior Potency Against Trypanosoma brucei Compared to Suramin
Tagitinin C demonstrates exceptionally potent antitrypanosomal activity against Trypanosoma brucei (TC221 strain), with an IC50 value 4.5 times lower than the clinically used reference drug suramin [1]. This quantifies a significant potency advantage in a direct, comparative in vitro assay.
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
|---|---|
| Target Compound Data | 0.0042 µg/mL |
| Comparator Or Baseline | Suramin (reference drug) at 0.0189 µg/mL |
| Quantified Difference | 4.5-fold higher potency for tagitinin C |
| Conditions | Bloodstream forms of Trypanosoma brucei (TC221 strain) in vitro. |
Why This Matters
For researchers focused on developing new treatments for Human African Trypanosomiasis (HAT), tagitinin C offers a validated starting point with potency significantly exceeding that of a current standard-of-care drug.
- [1] Sut S, Dall'Acqua S, Baldan V, et al. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation. Fitoterapia. 2018;124:145-151. View Source
